2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, commonly known as LY404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized in 2002 by Eli Lilly and Company and has since been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
Wirkmechanismus
LY404039 selectively targets the mGluR2/3 receptors, which are involved in regulating the release of glutamate in the brain. By blocking these receptors, LY404039 reduces the release of glutamate, which in turn reduces the excitability of neurons in the brain. This mechanism of action has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
LY404039 has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the release of glutamate in the brain, which in turn reduces the excitability of neurons. This has been shown to have anxiolytic and antidepressant effects in animal models. LY404039 has also been found to reduce drug-seeking behavior in rats.
Vorteile Und Einschränkungen Für Laborexperimente
LY404039 has several advantages for lab experiments. It is highly selective for the mGluR2/3 receptor, which makes it a useful tool for studying the role of these receptors in various neuropsychiatric disorders. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using LY404039 in lab experiments. It has a relatively low yield of synthesis, which can make it expensive to produce. Additionally, its selectivity for the mGluR2/3 receptor means that it may not be useful for studying other glutamate receptors.
Zukünftige Richtungen
There are several future directions for research on LY404039. One area of interest is its potential therapeutic applications in various neuropsychiatric disorders. It has shown promise as an anxiolytic and antidepressant in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for drug addiction. LY404039 has been found to reduce drug-seeking behavior in rats, and further research is needed to determine its potential as a treatment for addiction in humans. Finally, there is also interest in developing new compounds that target the mGluR2/3 receptor with greater selectivity and potency than LY404039. These compounds may have even greater therapeutic potential for neuropsychiatric disorders.
Synthesemethoden
The synthesis of LY404039 involves a multi-step process that begins with the formation of a bicyclo[1.1.1]pentane ring system, followed by the introduction of a fluorine and methyl group at specific positions on the ring. The final step involves the addition of an amino acid moiety to the ring system. The overall yield of the synthesis is approximately 5%.
Wissenschaftliche Forschungsanwendungen
LY404039 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has also been found to reduce drug-seeking behavior in rats.
Eigenschaften
IUPAC Name |
2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-8-2-3-10(15)9(4-8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPFCDPUDLOKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.